Comparative Dopamine D1 and D2 Receptor Affinity of Pukateine, (+/-)- Versus Tetrahydropalmatine
Pukateine demonstrates submicromolar affinity for both dopamine D1 and D2 receptors, with IC50 values of 0.4 μM and 0.6 μM, respectively, as determined by radioligand displacement assays using [3H]-SCH 23390 and [3H]-raclopride in rat CNS tissue [1]. In contrast, (±)-tetrahydropalmatine, a commonly used aporphine analog, exhibits markedly lower affinity for D2 receptors with a Ki of 0.77 μM in human putamen, representing a roughly 3-fold difference [2]. This quantitative distinction confirms that pukateine is a more potent ligand for these receptors, which is critical for experimental design in dopamine signaling studies.
| Evidence Dimension | Dopamine D1 and D2 receptor affinity (IC50/Ki) |
|---|---|
| Target Compound Data | D1 IC50 = 0.4 μM; D2 IC50 = 0.6 μM |
| Comparator Or Baseline | (±)-Tetrahydropalmatine: D1 Ki = 0.42 μM; D2 Ki = 0.77 μM |
| Quantified Difference | Pukateine exhibits ~3-fold higher affinity for D2 receptors (0.6 μM vs. 0.77 μM). |
| Conditions | Pukateine: [3H]-SCH 23390 (D1) and [3H]-raclopride (D2) binding in rat CNS. Tetrahydropalmatine: [3H]-SCH 23390 (D1) and [3H]-raclopride (D2) binding in human putamen. |
Why This Matters
This 3-fold difference in D2 receptor affinity means that pukateine will produce a significantly different functional response at equivalent concentrations, making it essential for experiments where precise control over D2 receptor activation is required.
- [1] Dajas-Bailador FA, et al. Dopaminergic pharmacology and antioxidant properties of pukateine, a natural product lead for the design of agents increasing dopamine neurotransmission. Gen Pharmacol. 1999 Mar;32(3):373-9. View Source
- [2] Cortés D, et al. (±)Tetrahydroanisocycline and (±)tetrahydropalmatine binding to D1 and D2 dopaminergic receptors in human putamen. Neurochem Int. 2003 Mar;42(4):319-25. View Source
